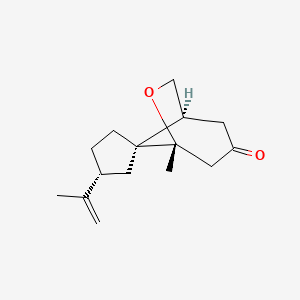
Cyclodehydroisolubimin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Cyclodehydroisolubimin is typically synthesized through a series of organic reactions. The structure of this compound was initially derived from proton and carbon nuclear magnetic resonance (NMR) spectra . The synthetic route involves the preparation of a known synthetic intermediate, which is then converted into this compound through a series of chemical reactions .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the compound can be produced in a laboratory setting through the aforementioned synthetic routes. Industrial production would likely involve scaling up these methods and optimizing reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: Cyclodehydroisolubimin undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used to oxidize this compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed for reduction reactions.
Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide ions).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction could produce alcohols.
Aplicaciones Científicas De Investigación
Cyclodehydroisolubimin has several scientific research applications across various fields:
Chemistry: The compound’s unique tricyclic structure makes it a subject of interest in synthetic organic chemistry. Researchers study its reactivity and potential for creating new chemical entities.
Biology: this compound’s biological activity is of interest in plant pathology, particularly in understanding plant-pathogen interactions.
Industry: The compound’s potential use in industrial applications, such as the development of new materials or agrochemicals, is an area of ongoing research.
Mecanismo De Acción
The mechanism of action of Cyclodehydroisolubimin involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its binding to target proteins or enzymes, leading to changes in cellular processes. The exact molecular targets and pathways involved are still under investigation, but studies suggest that this compound may interfere with key metabolic pathways in pathogens .
Comparación Con Compuestos Similares
Cyclodehydroisolubimin can be compared with other tricyclic sesquiterpenes, such as:
Cycloisolubimin: Another tricyclic sesquiterpene with a similar structure but different functional groups.
Dehydroisolubimin: A related compound that lacks certain structural features present in this compound.
Uniqueness: this compound’s uniqueness lies in its specific tricyclic structure and the presence of distinct functional groups that confer unique chemical and biological properties
Propiedades
Número CAS |
72055-93-7 |
|---|---|
Fórmula molecular |
C15H22O2 |
Peso molecular |
234.33 g/mol |
Nombre IUPAC |
(1S,3'R,5R,8R)-5-methyl-3'-prop-1-en-2-ylspiro[6-oxabicyclo[3.2.1]octane-8,1'-cyclopentane]-3-one |
InChI |
InChI=1S/C15H22O2/c1-10(2)11-4-5-15(7-11)12-6-13(16)8-14(15,3)17-9-12/h11-12H,1,4-9H2,2-3H3/t11-,12-,14-,15-/m1/s1 |
Clave InChI |
YHIWYGHFGRMQMO-QHSBEEBCSA-N |
SMILES isomérico |
CC(=C)[C@@H]1CC[C@@]2(C1)[C@@H]3CC(=O)C[C@]2(OC3)C |
SMILES canónico |
CC(=C)C1CCC2(C1)C3CC(=O)CC2(OC3)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[4-(2-benzylphenyl)-3-methylpiperazin-1-yl]acetamide;(E)-but-2-enedioic acid](/img/structure/B12771824.png)



![4-methoxy-N-methyl-N-[(E)-(1,3,3-trimethylindol-1-ium-2-yl)methylideneamino]aniline;4-methylbenzenesulfonate](/img/structure/B12771853.png)









